Silver nitrate, toughened

説明

Introduction to Silver Nitrate, Toughened

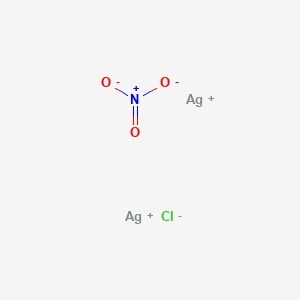

This compound is a pharmaceutical preparation that represents a significant advancement in the formulation of silver-based therapeutic compounds. According to the United States Pharmacopeia specifications, toughened silver nitrate contains not less than 94.5 percent of silver nitrate, with the remainder consisting of silver chloride. This specific composition creates a more stable and manageable formulation compared to pure silver nitrate, while preserving the essential antimicrobial and cauterizing properties that have made silver compounds valuable in medical practice for millennia.

The compound exists as a mixture with the molecular formula represented as 2Ag·NO₃·Cl, yielding a molecular weight of 313.19 grams per mole. This formulation combines two distinct silver compounds: silver nitrate, which provides the primary therapeutic action, and silver chloride, which serves as a stabilizing agent that reduces the sensitivity to light and improves handling characteristics. The integration of these two components creates a compound that maintains the beneficial properties of silver nitrate while addressing some of its practical limitations in clinical applications.

The development of toughened silver nitrate reflects centuries of pharmaceutical innovation, building upon the foundational work of early chemists and alchemists who first recognized the therapeutic potential of silver compounds. The compound serves multiple functions in medical practice, primarily as a cauterizing agent and antimicrobial substance, with applications ranging from wound treatment to tissue removal procedures. The toughened formulation has largely replaced pure silver nitrate in many clinical settings due to its improved stability and ease of use.

Definition and Historical Context of Lunar Caustic

The term lunar caustic originates from ancient alchemical traditions where silver was intimately associated with the moon, leading to the designation luna for silver in alchemical nomenclature. Ancient alchemists established this connection based on the silvery appearance of both the metal and the moon, creating a symbolic and practical relationship that persisted through centuries of chemical development. The caustic component of the name derives from the compound's corrosive and burning properties, which were recognized early in its history as valuable for medical applications involving tissue destruction and wound cauterization.

Historical documentation reveals that silver nitrate was first discovered in the thirteenth century by Albertus Magnus, a German Catholic friar and bishop who documented the ability of nitric acid to dissolve silver. Magnus, also known as doctor universalis, made the crucial observation that lunar caustic had the ability to darken areas of skin, which became a key identifier of silver nitrate's presence and activity. This early recognition of silver nitrate's distinctive properties laid the foundation for its subsequent development and clinical application.

The medical applications of lunar caustic became widespread during the early nineteenth century, when silver nitrate was commonly used as a cauterizing agent in medical procedures. During this period, the compound was frequently shaped into sticks or pencils, which were used to apply the substance directly to desired areas for cauterization purposes. These sticks resembled writing instruments called caustics, which were specifically designed for applying caustic substances in medical treatments, leading to the adoption of the caustic terminology.

The pale color of the silver nitrate sticks further reinforced the lunar association, as they resembled the moon in appearance. This visual similarity strengthened the historical connection between the compound and its lunar designation, creating a naming convention that persisted even as the scientific understanding of the compound's chemistry evolved. The term lunar caustic became synonymous with silver nitrate itself, extending beyond its original application in cauterization to encompass the compound's broader range of uses.

Throughout the development of modern chemistry and pharmacology, the historical significance of lunar caustic has been preserved in pharmaceutical nomenclature and medical literature. The compound's role in early medical practice established important precedents for the use of silver-based antimicrobial agents, contributing to the foundation of modern antiseptic and antimicrobial therapy. The evolution from traditional lunar caustic to modern toughened formulations represents a continuous refinement of pharmaceutical technology while maintaining the essential therapeutic principles established centuries ago.

Key Differences Between Standard Silver Nitrate and Toughened Formulations

The fundamental distinction between standard silver nitrate and toughened formulations lies in their composition and resulting physical properties. Standard silver nitrate consists of pure silver nitrate crystals with the chemical formula AgNO₃ and a molecular weight of 169.87 grams per mole. In contrast, toughened silver nitrate incorporates silver chloride into the formulation, creating a composite material with enhanced stability and modified handling characteristics. This compositional difference results in significant variations in both the physical and chemical behavior of the two formulations.

The stability characteristics represent one of the most significant differences between these formulations. Pure silver nitrate demonstrates considerable sensitivity to light, particularly in the presence of organic matter, leading to decomposition and the formation of metallic silver that appears as gray or black discoloration. The toughened formulation addresses this limitation through the incorporation of silver chloride, which provides improved light stability and reduces the tendency for photochemical decomposition. This enhanced stability makes toughened silver nitrate more suitable for clinical applications where consistent performance and appearance are critical factors.

Table 1: Compositional Comparison of Silver Nitrate Formulations

| Property | Standard Silver Nitrate | Toughened Silver Nitrate |

|---|---|---|

| Primary Component | Silver Nitrate (100%) | Silver Nitrate (≥94.5%) |

| Secondary Component | None | Silver Chloride (≤5.5%) |

| Molecular Formula | AgNO₃ | 2Ag·NO₃·Cl |

| Molecular Weight | 169.87 g/mol | 313.19 g/mol |

| Light Sensitivity | High | Reduced |

| Physical Form | Pure crystals | Composite material |

The manufacturing process for toughened silver nitrate involves the controlled fusion of silver nitrate with a specific proportion of silver chloride to achieve the desired composition. This process creates a homogeneous mixture that maintains the therapeutic properties of silver nitrate while incorporating the stabilizing effects of silver chloride. The resulting compound can be formed into sticks or other shapes for specific applications, with the silver chloride component providing improved mechanical properties and reduced brittleness compared to pure silver nitrate formations.

Handling characteristics differ substantially between the two formulations, with toughened silver nitrate offering practical advantages in clinical settings. The incorporation of silver chloride reduces the hygroscopic nature of the compound, making it less susceptible to moisture absorption and subsequent degradation. This improvement in moisture resistance contributes to longer shelf life and more predictable performance characteristics over time. Additionally, the toughened formulation demonstrates reduced reactivity with certain environmental factors, making it more suitable for storage and transport in clinical environments.

Table 2: Performance Characteristics Comparison

| Performance Aspect | Standard Silver Nitrate | Toughened Silver Nitrate |

|---|---|---|

| Moisture Sensitivity | High | Moderate |

| Storage Stability | Limited | Enhanced |

| Light Resistance | Poor | Improved |

| Mechanical Strength | Brittle | More Robust |

| Reactivity Control | Variable | More Predictable |

| Clinical Consistency | Variable | Standardized |

The therapeutic efficacy of both formulations remains fundamentally similar, as the silver nitrate component provides the primary antimicrobial and cauterizing activity in both cases. However, the toughened formulation offers more consistent delivery of therapeutic effects due to its improved stability and reduced variability in composition over time. This consistency is particularly important in clinical applications where precise and predictable therapeutic outcomes are essential for patient care and treatment effectiveness.

The regulatory specifications for toughened silver nitrate reflect the importance of maintaining consistent composition and quality standards. The United States Pharmacopeia establishes specific requirements for the minimum silver nitrate content and the acceptable range of silver chloride incorporation, ensuring that toughened formulations meet established therapeutic and safety standards. These specifications provide a framework for pharmaceutical manufacturers to produce consistent, high-quality toughened silver nitrate products that meet clinical requirements while offering the practical advantages of the modified formulation.

特性

CAS番号 |

8007-31-6 |

|---|---|

分子式 |

Ag2ClNO3 |

分子量 |

313.19 g/mol |

IUPAC名 |

disilver;chloride;nitrate |

InChI |

InChI=1S/2Ag.ClH.NO3/c;;;2-1(3)4/h;;1H;/q2*+1;;-1/p-1 |

InChIキー |

XDWHJXYPTAXHIB-UHFFFAOYSA-M |

SMILES |

[N+](=O)([O-])[O-].[Cl-].[Ag+].[Ag+] |

正規SMILES |

[N+](=O)([O-])[O-].[Cl-].[Ag+].[Ag+] |

他のCAS番号 |

8007-31-6 |

製品の起源 |

United States |

科学的研究の応用

Wound Care

Toughened silver nitrate is widely used in wound management due to its antimicrobial properties and ability to promote healing. It is effective in treating:

- Hypergranulation Tissue : Silver nitrate helps debride excessive granulation tissue that can impede healing.

- Cauterization : It is used to cauterize bleeding wounds and slow down excessive bleeding during surgical procedures .

- Chronic Wounds : In cases of chronic ulcers or wounds that are sluggish to heal, silver nitrate can stimulate healing by reducing bacterial load and promoting tissue regeneration .

Case Study: Use in Toxic Epidermal Necrolysis (TEN)

A retrospective case series demonstrated the effective use of silver nitrate spray for wound care in patients with TEN. The study highlighted that applying a 0.5% silver nitrate solution twice daily resulted in significant improvement in re-epithelialization within 5 to 10 days .

Dermatological Uses

In dermatology, toughened silver nitrate is utilized for:

- Surgical Procedures : It serves as a hemostatic agent during skin excisions, particularly when electrocautery is contraindicated due to aerosol generation risks .

- Treatment of Warts : Repeated applications can effectively destroy cutaneous warts, although pigmented scars may develop as a side effect .

Study Findings : A placebo-controlled study indicated that toughened silver nitrate led to wart clearance in 43% of patients after nine days of treatment compared to only 11% in the placebo group .

Dental Applications

In dentistry, toughened silver nitrate is employed for:

- Caries Management : It sterilizes infected dentine during restorative treatments and has shown effectiveness in managing dental caries .

- Oral Ulcers : Dentists use silver nitrate-infused swabs to promote healing of oral ulcers due to its antimicrobial properties .

Comparison Table of Applications

| Application Area | Specific Use | Effectiveness | Notes |

|---|---|---|---|

| Wound Care | Cauterization of bleeding wounds | High effectiveness in controlling bleeding | Requires careful application |

| Chronic Wounds | Treatment of hypergranulation tissue | Promotes healing by reducing bacterial load | Effective for stubborn wounds |

| Dermatology | Surgical hemostasis | Effective alternative to electrocautery | Can cause tissue inflammation |

| Wart Treatment | Destruction of cutaneous warts | 43% clearance rate observed | Risk of pigmented scars |

| Dentistry | Sterilization of dentine | Effective for caries management | Used alongside fluoride varnish |

類似化合物との比較

Key Findings :

- Silver halides’ low solubility and light sensitivity make them ideal for photography, whereas toughened silver nitrate’s solubility and stability suit medical use .

- Toughened silver nitrate lacks the photoreactivity of AgBr/AgI, reducing risks of unintended decomposition .

Comparison with Silver Sulfate (Ag₂SO₄)

Silver sulfate is another nitrate-related compound with distinct properties:

Key Findings :

- Silver sulfate’s lower solubility and oxidizing capacity differentiate it from toughened silver nitrate, which is preferred for rapid ion exchange in analytical chemistry .

Comparison with Silver Cyanoguanidine Nitrate Hydrate (Ag(C₂N₄H₄)NO₃·½H₂O)

This derivative of silver nitrate incorporates cyanoguanidine ligands, altering its structure and applications:

Key Findings :

- The organic ligands in silver cyanoguanidine nitrate hydrate enhance its stability in biological systems, whereas toughened silver nitrate prioritizes rapid ionic action .

準備方法

Reaction and Temperature Optimization

Silver is dissolved in dilute nitric acid at 65–75°C to minimize nitric acid decomposition and nitrogen dioxide (NO₂) emissions. After complete addition of nitric acid, the mixture is held at 95–100°C for 8 hours to ensure exhaustive reaction. This two-stage heating prevents premature crystallization and ensures complete oxidation of metallic silver to Ag⁺ ions.

Impurity Precipitation via Silver Oxide Addition

Post-reaction, the solution is cooled to 90±2°C, and stoichiometrically controlled silver oxide (Ag₂O) is introduced. This step neutralizes residual nitric acid and precipitates cationic impurities (e.g., Cu²⁺, Pb²⁺) as hydroxides. Subsequent cooling to -10±2°C induces hydrate crystallization, effectively removing sulfates and halides via fractional precipitation.

Crystallization and Drying

The purified solution is concentrated under vacuum, cooled to room temperature, and centrifuged to isolate crystals. Final drying at 60–80°C yields a product with ≤10 ppm metallic impurities, suitable for pharmaceutical applications requiring low irritancy.

Key Data:

| Parameter | Value |

|---|---|

| Initial Silver Purity | ≥90% |

| Nitric Acid Concentration | 65% |

| Reaction Temperature | 65–100°C |

| Final Product Purity | ≥99.9% |

| Impurity Levels | ≤10 ppm (metals) |

Ultra-Pure Silver Nitrate via Alkaline Precipitation

European Patent EP0259454B1 outlines a method for ultra-pure silver nitrate (≥99.99%) using crude silver and nitric acid. This approach emphasizes impurity sequestration through pH adjustment and dilution:

Dissolution and Dilution

Crude silver is dissolved in heated nitric acid (≤90°C), producing a concentrated silver nitrate solution. Dilution to 15–25 wt% AgNO₃ reduces the solubility of silver sulfide (Ag₂S) and halides (AgCl, AgBr), facilitating their precipitation.

Alkaline Agent Addition

Sodium hydroxide (NaOH) is added to adjust the pH to 5.5–6.0, precipitating transition metal hydroxides (e.g., Fe(OH)₃, Cu(OH)₂). Careful pH control prevents excessive silver loss as Ag₂O while ensuring >95% impurity removal.

Crystallization and Recrystallization

The purified solution is evaporated to 50–60 wt% AgNO₃ and cooled to 5°C to form large crystals. Recrystallization in deionized water further reduces anion contaminants (e.g., Cl⁻, SO₄²⁻) to <1 ppm.

Key Data:

| Parameter | Value |

|---|---|

| Crude Silver Source | Recycled/industrial |

| Dilution Concentration | 15–25 wt% AgNO₃ |

| pH During Precipitation | 5.5–6.0 |

| Final Anion Contaminants | <1 ppm |

Laboratory-Scale Synthesis with Controlled Nitric Acid Addition

A demonstrative synthesis (YouTube video) highlights small-scale production using pure silver and concentrated nitric acid (62–68%). Key steps include:

Reaction Under Reflux

Silver metal is reacted with excess nitric acid under reflux at 70–80°C. The use of a fume hood is critical due to NO₂ emissions. The reaction follows the stoichiometry:

$$ 3\text{Ag} + 4\text{HNO}3 \rightarrow 3\text{AgNO}3 + \text{NO} + 2\text{H}_2\text{O} $$

Evaporation and Crystallization

Post-reaction, the solution is evaporated to 60% of its volume, inducing crystallization upon cooling. The crude product is washed with cold ethanol to remove residual nitric acid, yielding 85–90% pure AgNO₃.

Advanced Purification for Toughened Silver Nitrate

Chinese Patent CN103214022B introduces a method tailored for high-purity AgNO₃, emphasizing surface pretreatment and thermal cycling:

Surface Etching with Dilute Nitric Acid

Silver feedstock is cleaned with 10% HNO₃ to remove surface oxides and sulfides, reducing initial impurity loads by 40–50%.

Cyclic Thermal Processing

The purified solution undergoes three freeze-thaw cycles (-20°C to 25°C) to exclude occluded impurities. Final crystallization at 50°C produces a dense, low-porosity product resistant to deliquescence.

Key Data:

| Parameter | Value |

|---|---|

| Surface Etching Agent | 10% HNO₃ |

| Thermal Cycles | 3 |

| Final Crystal Density | 4.35 g/cm³ |

Comparative Analysis of Methods

The table below contrasts critical parameters across the reviewed preparation methods:

Q & A

Basic Research Questions

Q. How should standardized solutions of toughened silver nitrate be prepared for experimental use?

- Methodological Answer : Dissolve 4.25 g of silver nitrate in 100 mL of distilled water, transfer to a 250 mL volumetric flask, and adjust to the final volume with distilled water. Due to the presence of residual silver chloride in toughened silver nitrate, filter the solution to remove insoluble residues before standardization. Store in amber glassware to minimize photodegradation .

Q. What are the critical differences in solubility and stability between regular and toughened silver nitrate?

- Methodological Answer : Regular silver nitrate (AgNO₃) forms solutions with pH ~5.5, while toughened silver nitrate yields neutral solutions. Toughened silver nitrate exhibits partial solubility in alcohol due to residual AgCl, unlike regular AgNO₃, which is freely soluble in water and alcohol. Stability tests under light exposure show that toughened silver nitrate grays more slowly due to its lower organic impurity content .

Q. What analytical techniques confirm chloride ions using toughened silver nitrate?

- Methodological Answer : Acidify the sample with dilute nitric acid to remove interfering ions (e.g., carbonate, sulfide). Add 0.5 mL of silver nitrate TS to 2 mL of the sample. A white, curdy precipitate indicates chloride. Centrifuge, wash the precipitate with nitric acid (1:100), and confirm solubility in ammonia TS to rule out false positives from sulfides or carbonates .

Q. Why is acidification with nitric acid essential before halide precipitation with silver nitrate?

- Methodological Answer : Acidification prevents precipitation of non-halide salts (e.g., Ag₂CO₃ or Ag₂S) by converting carbonate and sulfide ions to CO₂ and H₂S gases, respectively. Use 6 M HNO₃ to maintain a low pH (~1–2), ensuring selective halide precipitation .

Advanced Research Questions

Q. How to design experiments accounting for concentration-dependent kinetics in reactions involving toughened silver nitrate?

- Methodological Answer : Pre-generate calibration curves for each concentration (e.g., 0.01–0.1 M) to model reaction rates. Use real-time monitoring (e.g., UV-Vis spectroscopy) to track concentration changes. For heterogeneous reactions (e.g., solid toughened AgNO₃), employ surface area normalization and control agitation rates to minimize diffusion limitations .

Q. What methodologies recover silver from toughened silver nitrate waste in laboratory settings?

- Methodological Answer : Treat waste solutions with NaCl to precipitate AgCl. Centrifuge, wash the precipitate, and reduce AgCl to metallic silver using Zn dust in acidic conditions (1 M H₂SO₄). Filter and dry the recovered silver for reuse. Validate recovery efficiency via gravimetric analysis .

Q. How to resolve contradictions in precipitate formation when using toughened silver nitrate in complex matrices?

- Methodological Answer : Perform sequential precipitation: (1) Acidify to remove carbonates/sulfides, (2) add AgNO₃ to precipitate halides, (3) centrifuge and analyze the supernatant for other anions (e.g., sulfate). Use X-ray diffraction (XRD) to confirm precipitate composition and rule out co-precipitation artifacts .

Q. What are the implications of the fibrous fracture structure of toughened silver nitrate on its reactivity in solid-state reactions?

- Methodological Answer : The fibrous structure increases surface area, enhancing reactivity in solid-phase synthesis (e.g., ceramic precursors). Characterize reactivity using thermogravimetric analysis (TGA) and compare with regular AgNO₃. Control humidity during experiments to prevent deliquescence .

Q. How to optimize reaction conditions to minimize photodegradation of toughened silver nitrate in light-sensitive experiments?

- Methodological Answer : Conduct reactions under amber or red light. Use stabilizers like polyvinyl alcohol (PVA) to reduce Ag⁺ reduction. Monitor degradation via periodic sampling and ICP-OMS analysis. Store solutions in light-blocking containers with desiccants to limit moisture-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。